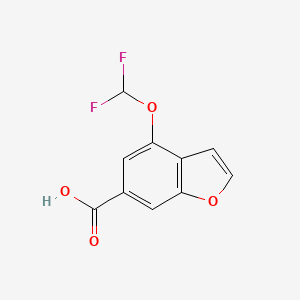

4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid

Descripción general

Descripción

“4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid” is a chemical compound with the molecular formula C8H6F2O3 . Its average mass is 188.128 Da and its monoisotopic mass is 188.028503 Da .

Synthesis Analysis

A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .Molecular Structure Analysis

The molecular structure of “4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid” consists of 8 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . The exact mass of the molecule is 188.02850037 g/mol .Chemical Reactions Analysis

The capacity to defluorinate polyfluorinated organic compounds is a rare phenotype in microbes but is increasingly considered important for maintaining the environment . A compound with four fluorine substituents, 4-fluorobenzotrifluoride, was shown to undergo defluorination to the greatest extent .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid” include a density of 1.4±0.1 g/cm3, boiling point of 272.1±30.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, and enthalpy of vaporization of 53.9±3.0 kJ/mol . It also has a flash point of 118.3±24.6 °C, index of refraction of 1.497, molar refractivity of 40.1±0.3 cm3, and a molar volume of 137.2±3.0 cm3 .Aplicaciones Científicas De Investigación

Application 1: Inhibitory Effects on TGF-β1-Induced Epithelial–Mesenchymal Transformation

- Summary of Application : This compound has been studied for its inhibitory effects on the epithelial–mesenchymal transformation (EMT) induced by Transforming growth factor-β1 (TGF-β1). This transformation plays a key role in the pathogenesis of pulmonary fibrosis, a progressive lung disease characterized by lung inflammation and excessive deposition of extracellular matrix components .

- Methods of Application : The compound was used to treat in vitro cultured A549 cells stimulated with TGF-β1 to construct EMTs. Additionally, models of tracheal instillation of bleomycin and the compound were used to treat rats .

- Results or Outcomes : The treatment inhibited the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increased the expression of E-cadherin. Accordingly, Smad2/3 phosphorylation levels were significantly reduced by the treatment. In the rat models, the treatment demonstrated therapeutic effects such as improving lung function, reducing lung inflammation and fibrosis, reducing collagen deposition, and reducing the expression of E-cadherin .

Application 2: Synthesis of Roflumilast

- Summary of Application : 4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid is used in the synthesis of roflumilast, a drug used to treat inflammatory conditions of the lungs .

- Methods of Application : The compound is synthesized from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation reaction .

Safety And Hazards

The safety data sheet for a similar compound, 4-(Difluoromethoxy)phenyl isocyanate, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .

Direcciones Futuras

Recent advances in difluoromethylation processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S, have benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Propiedades

IUPAC Name |

4-(difluoromethoxy)-1-benzofuran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O4/c11-10(12)16-8-4-5(9(13)14)3-7-6(8)1-2-15-7/h1-4,10H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKZNGDFNMSTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1C(=CC(=C2)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid | |

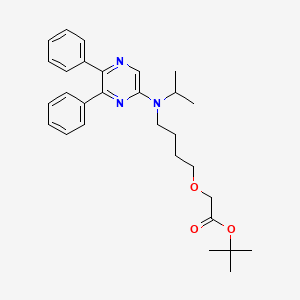

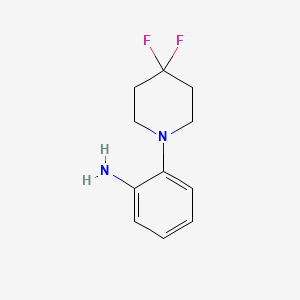

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane](/img/structure/B1473698.png)

![methyl (1R,3S,4S)-2-benzyl-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B1473703.png)